![molecular formula C15H14BrNO3S B5958669 N-(4-bromophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5958669.png)
N-(4-bromophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide
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Overview
Description
N-(4-bromophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromophenyl group and a methylphenylsulfonyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromoaniline and 4-methylbenzenesulfonyl chloride.
Formation of Intermediate: 4-bromoaniline is reacted with acetic anhydride to form N-(4-bromophenyl)acetamide.
Sulfonylation: The intermediate N-(4-bromophenyl)acetamide is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Formation of N-(4-substituted phenyl)-2-[(4-methylphenyl)sulfonyl]acetamide derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Hydrolysis: Formation of 4-bromoaniline and 4-methylbenzenesulfonic acid.
Scientific Research Applications
N-(4-bromophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to hydrophobic pockets in proteins, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromophenyl)-4-methoxybenzylamine
- 4-bromobiphenyl
- (4-bromophenyl)(4-methylphenyl)methanol
Uniqueness
N-(4-bromophenyl)-2-[(4-methylphenyl)sulfonyl]acetamide is unique due to the presence of both a bromophenyl group and a methylphenylsulfonyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S/c1-11-2-8-14(9-3-11)21(19,20)10-15(18)17-13-6-4-12(16)5-7-13/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVQHAXZFCXSON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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